L-Cycloserine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Investigating Memory and Learning

L-CS acts as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor in the brain that plays a crucial role in learning and memory. Studies have shown that L-CS can enhance memory consolidation, the process by which short-term memories are transformed into long-term memories []. This has led researchers to explore its potential use in treating memory impairments associated with conditions like Alzheimer's disease and schizophrenia [, ].

Understanding Anxiety Disorders

L-CS has also been implicated in anxiety disorders. Research suggests that it may help reduce symptoms of anxiety by facilitating extinction learning, the process of weakening learned fear responses []. This has opened doors for investigating its potential as a therapeutic approach for conditions like obsessive-compulsive disorder (OCD) and phobias [, ].

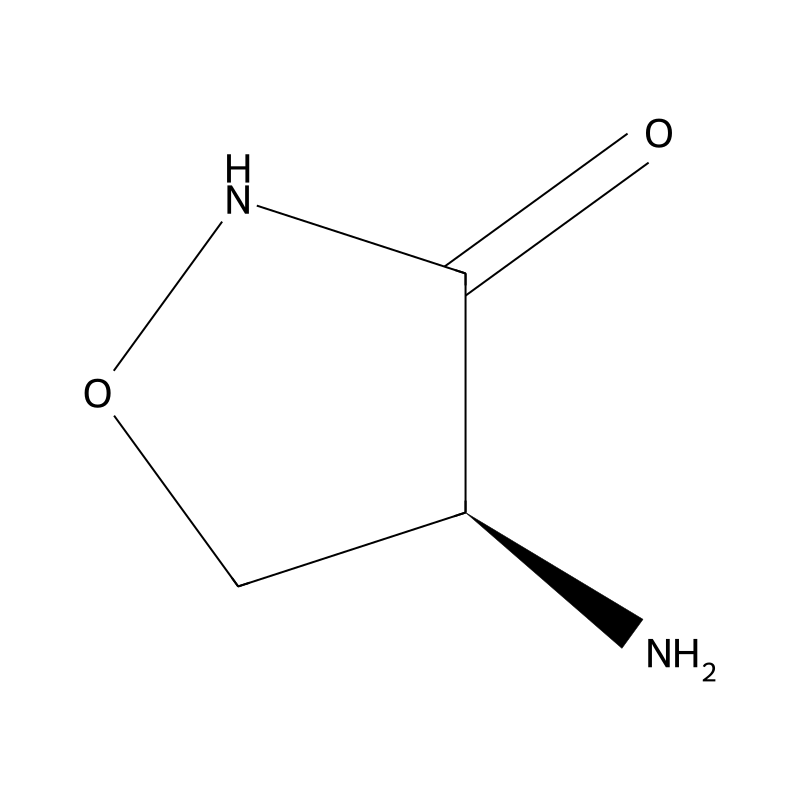

L-Cycloserine is a cyclic analog of the amino acid D-alanine, with the chemical formula . It is primarily recognized for its role as an antibiotic, particularly against Mycobacterium tuberculosis, by interfering with bacterial cell wall synthesis. L-Cycloserine is known to inhibit two crucial enzymes involved in the peptidoglycan biosynthesis pathway: alanine racemase and D-alanine:D-alanine ligase. This inhibition prevents the formation of D-alanine residues, essential for constructing the bacterial cell wall, thereby leading to cell death .

Antibiotic Activity

L-cycloserine disrupts bacterial cell wall synthesis by inhibiting D-alanine-D-alanine ligase, an enzyme crucial for building the peptidoglycan layer [].

Memory Enhancement

The mechanism by which L-cycloserine enhances memory consolidation is still under investigation. However, it is thought to involve its modulation of the NMDA receptor system, which plays a key role in learning and memory [].

L-Cycloserine exhibits significant biological activity beyond its antibacterial properties. It acts as a partial agonist at the N-methyl-D-aspartate receptor, which is implicated in neural plasticity and cognitive functions. Studies have shown that L-Cycloserine can enhance the levels of gamma-aminobutyric acid in the brain, suggesting a potential role in modulating anxiety and other neurological disorders . Additionally, its neuropharmacological effects include inhibition of gamma-aminobutyric acid transaminase, leading to increased gamma-aminobutyric acid levels and reduced hyperexcitability in animal models .

The synthesis of L-Cycloserine has evolved significantly since its initial discovery. Early methods involved racemic synthesis from DL-β-aminoxyalanine ethyl ester. Later advancements allowed for the production of the pure D-enantiomer through cyclization of α-amino-β-chlorohydroxamic acids. More recent approaches utilize inexpensive D-serine as a starting material, employing recombinant enzymes for biosynthesis. Industrial production has also been described using bacterial fermentation techniques .

L-Cycloserine has been studied for its interactions with various pharmacological agents. It has been shown to enhance the neurotoxic effects of certain antipsychotic medications like Pimavanserin and Pimozide. These interactions underscore the importance of careful monitoring when L-Cycloserine is administered alongside other drugs that affect neurotransmitter systems .

Several compounds share structural or functional similarities with L-Cycloserine. Here are some notable examples:

| Compound Name | Structural Similarity | Primary Use |

|---|---|---|

| D-Cycloserine | Structural isomer | Antibiotic |

| D-Alanine | Amino acid precursor | Building block for proteins |

| Penicillin | Beta-lactam antibiotic | Bacterial infections |

| Vancomycin | Glycopeptide antibiotic | Serious infections |

| Bacitracin | Polypeptide antibiotic | Gram-positive bacterial infections |

L-Cycloserine is unique among these compounds due to its specific mechanism of action involving inhibition of peptidoglycan synthesis, which is not shared by all antibiotics listed above. Its dual role as both an antibiotic and a potential neuromodulator further distinguishes it from similar compounds .

Melting/Decomposition Point Behavior

L-Cycloserine exhibits well-defined thermal properties characterized by a sharp melting point in the range of 146-147°C [1] [2] [3] [4]. The compound demonstrates a narrow melting point range, which is indicative of high purity and crystalline structure integrity [1] [2] [3] [4]. Thermal analysis reveals that the melting process is accompanied by immediate decomposition, as evidenced by thermogravimetric analysis showing a 1.0% weight loss precisely at 147°C [5]. This concurrent melting and decomposition behavior is characteristic of the isoxazolidine ring system under thermal stress conditions.

Differential scanning calorimetry studies indicate that L-Cycloserine maintains thermal stability up to approximately 145°C, beyond which rapid thermal degradation occurs [5] [6]. The decomposition temperature extends beyond 150°C, with the compound exhibiting complete thermal breakdown under prolonged exposure to elevated temperatures [5] [6]. The enthalpy of fusion has been calculated as 19.74 kilojoules per mole, representing the energy required for the solid-to-liquid phase transition [7].

Boiling Point Estimations and Phase Transitions

Theoretical calculations using the Joback group contribution method estimate the boiling point of L-Cycloserine at 191.38°C [1] [2] [7]. However, this represents a rough estimation given the compound's propensity for thermal decomposition before reaching its theoretical boiling point. The calculated critical temperature is 746.44 Kelvin (473°C) with a corresponding critical pressure of 6740.71 kilopascals and critical volume of 0.238 cubic meters per kilomole [7].

The enthalpy of vaporization has been estimated at 48.69 kilojoules per mole, reflecting the energy required for the liquid-to-vapor phase transition [7]. Heat capacity values vary with temperature, ranging from 157.61 joules per mole per Kelvin at 499.17 K to 210.57 joules per mole per Kelvin at the critical temperature of 746.44 K [7]. These thermodynamic parameters indicate that L-Cycloserine would require significant energy input for complete vaporization under standard atmospheric conditions.

Solubility Characteristics

Aqueous Solubility Profiles Across pH Ranges

L-Cycloserine demonstrates notable aqueous solubility, with values ranging from 20 to 50 milligrams per milliliter in pure water [8] [9] [10]. The compound exhibits moderate pH stability in aqueous environments, making it suitable for various pharmaceutical formulations [10]. In phosphate buffered saline at pH 7.2, L-Cycloserine achieves a solubility of approximately 10 milligrams per milliliter [9]. This pH-dependent solubility behavior can be attributed to the ionizable amino group and the lactam functionality within the molecular structure.

The predicted pKa value of 14.36±0.40 indicates that L-Cycloserine exists predominantly in its neutral form under physiological pH conditions [1] [2]. Aqueous solutions prepared at pH 7.2 remain stable for limited periods, with recommendations against storage beyond one day due to potential hydrolytic degradation [9]. The compound's aqueous solubility is sufficient for direct dissolution in buffered systems without requiring organic co-solvents for most analytical and research applications.

Organic Solvent Compatibility

L-Cycloserine exhibits limited solubility in organic solvents, reflecting its polar character and hydrogen bonding capabilities. In dimethyl sulfoxide, the compound achieves solubility ranging from 1 to 8 milligrams per milliliter [8] [11] [9]. Methanol and propylene glycol provide only slight solubility for L-Cycloserine [2] [12] [13]. The compound shows restricted solubility in ethanol, requiring approximately 50 parts of 96% ethanol to dissolve one part of L-Cycloserine [13].

L-Cycloserine is practically insoluble in non-polar solvents such as chloroform and diethyl ether [13]. This solubility profile is consistent with the compound's amphiphilic nature, possessing both hydrophilic amino and lactam functionalities alongside a relatively small hydrophobic isoxazolidine ring system. The limited organic solvent solubility necessitates careful consideration of solvent systems for analytical method development and purification procedures.

Spectroscopic Identification

FTIR Spectral Fingerprinting

Fourier-transform infrared spectroscopy provides distinctive spectral fingerprints for L-Cycloserine identification and characterization. The FTIR spectrum exhibits characteristic absorption bands for nitrogen-hydrogen stretching vibrations in the region of 3200-3400 wavenumbers [14] [15] [16]. These bands correspond to the primary amino group and any associated hydrogen bonding interactions in the solid state.

The carbonyl stretching frequency of the lactam functionality appears prominently between 1650-1700 wavenumbers, representing one of the most diagnostic peaks for L-Cycloserine identification [14] [15] [16]. Carbon-nitrogen stretching vibrations are observed in the 1200-1300 wavenumber region, corresponding to the C-N bonds within the isoxazolidine ring system [14] [15] [16]. Ring breathing modes characteristic of the five-membered isoxazolidine ring appear in the 800-900 wavenumber range [14] [15] [16].

Additional spectral features include deformation modes of the amino group and various combination bands that provide supplementary identification criteria. The FTIR spectrum obtained using potassium bromide pellet methodology under solid-state conditions provides optimal resolution for structural confirmation and purity assessment.

NMR Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy offers comprehensive structural elucidation capabilities for L-Cycloserine through both proton and carbon-13 analyses. Proton NMR spectroscopy in deuterated dimethyl sulfoxide reveals characteristic chemical shifts for the methylene protons at the C4 position, appearing between 4.16-4.52 parts per million [17] [18] [19]. The methine proton at the C5 position exhibits a distinctive chemical shift at approximately 4.24 parts per million [17] [18] [19].

The amino group protons appear as a broad signal in the 4.0-5.0 parts per million region, with the exact chemical shift and multiplicity being sensitive to pH conditions, temperature, and exchange rates with the solvent system [17] [18] [19]. Carbon-13 NMR spectroscopy provides complementary structural information, with the carbonyl carbon of the lactam functionality resonating between 170-180 parts per million [17] [20] [21]. The methylene carbon adjacent to the nitrogen atom appears in the 75-85 parts per million region [17] [20] [21].

Mass spectrometry analysis using electrospray ionization in positive mode yields a molecular ion peak at mass-to-charge ratio 103.1, corresponding to the protonated molecular ion [M+H]⁺ [22] [23] [24]. Collision-induced dissociation produces a characteristic base peak at 75 mass-to-charge ratio, representing loss of carbon monoxide from the molecular ion [22] [23] [24]. Liquid chromatography-mass spectrometry analysis using reversed-phase C18 columns typically shows retention times of approximately 0.69 minutes under standard analytical conditions [22] [23] [24].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

68-41-7

68-39-3

Wikipedia

Dates

2: Pickering DS, Vernon JJ, Freeman J, Wilcox MH, Chilton CH. Investigating the effect of supplementation on Clostridioides (Clostridium) difficile spore recovery in two solid agars. Anaerobe. 2018 Apr;50:38-43. doi: 10.1016/j.anaerobe.2018.01.010. Epub 2018 Feb 1. PubMed PMID: 29408598.

3: Zhang W, Wan S, Chen L, Wang X, Wang Z, Huang Y. Determination of cycloserine in microdialysis samples using liquid chromatography-tandem mass spectrometry with benzoyl chloride derivatization. Biomed Chromatogr. 2018 Jan 4. doi: 10.1002/bmc.4187. [Epub ahead of print] PubMed PMID: 29314157.

4: Gifford JL, Nguyen WNT, de Koning L, Seiden-Long I. Stabilizing specimens for routine ammonia testing in the clinical laboratory. Clin Chim Acta. 2018 Mar;478:37-43. doi: 10.1016/j.cca.2017.12.022. Epub 2017 Dec 16. PubMed PMID: 29258744.

5: Rezazadeh Zarandi E, Mansouri S, Nakhaee N, Sarafzadeh F, Iranmanesh Z, Moradi M. Frequency of antibiotic associated diarrhea caused by Clostridium difficile among hospitalized patients in intensive care unit, Kerman, Iran. Gastroenterol Hepatol Bed Bench. 2017 Summer;10(3):229-234. PubMed PMID: 29118940; PubMed Central PMCID: PMC5660274.

6: Ding NZ, Qi QR, Gu XW, Zuo RJ, Liu J, Yang ZM. De novo synthesis of sphingolipids is essential for decidualization in mice. Theriogenology. 2018 Jan 15;106:227-236. doi: 10.1016/j.theriogenology.2017.09.036. Epub 2017 Oct 9. PubMed PMID: 29096270.

7: Scheiblich H, Schlütter A, Golenbock DT, Latz E, Martinez-Martinez P, Heneka MT. Activation of the NLRP3 inflammasome in microglia: the role of ceramide. J Neurochem. 2017 Dec;143(5):534-550. doi: 10.1111/jnc.14225. Epub 2017 Oct 26. PubMed PMID: 28940479.

8: Howells FM, Kingdon DG, Baldwin DS. Current and potential pharmacological and psychosocial interventions for anxiety symptoms and disorders in patients with schizophrenia: structured review. Hum Psychopharmacol. 2017 Sep;32(5). doi: 10.1002/hup.2628. Epub 2017 Aug 15. Review. PubMed PMID: 28812313.

9: Ji LY, Xu DL, Yin SP, Liu HC, Li GL, Jiang Y, Wei JH, Zeng H, Lou YL, Lyu JX, Wan KL. First Report in China on the Identification and Drug Sensitivity of Mycobacterium elephantis Isolated from the Milk of a Cow with Mastitis. Biomed Environ Sci. 2017 Jul;30(7):501-507. doi: 10.3967/bes2017.066. PubMed PMID: 28756809.

10: Shimizu S, Sogabe S, Yanagisako R, Inada A, Yamanaka M, Iha HA, Ohno Y. Glycine-Binding Site Stimulants of NMDA Receptors Alleviate Extrapyramidal Motor Disorders by Activating the Nigrostriatal Dopaminergic Pathway. Int J Mol Sci. 2017 Jul 3;18(7). pii: E1416. doi: 10.3390/ijms18071416. PubMed PMID: 28671605; PubMed Central PMCID: PMC5535908.

11: Bharkavi C, Vivek Kumar S, Ashraf Ali M, Osman H, Muthusubramanian S, Perumal S. One-pot microwave assisted stereoselective synthesis of novel dihydro-2'H-spiro[indene-2,1'-pyrrolo-[3,4-c]pyrrole]-tetraones and evaluation of their antimycobacterial activity and inhibition of AChE. Bioorg Med Chem Lett. 2017 Jul 15;27(14):3071-3075. doi: 10.1016/j.bmcl.2017.05.050. Epub 2017 May 17. PubMed PMID: 28552337.

12: Shi S, Shen Y, Zhang S, Zhao Z, Hou Z, Zhou H, Zou J, Guo Y. Combinatory Evaluation of Transcriptome and Metabolome Profiles of Low Temperature-induced Resistant Ascites Syndrome in Broiler Chickens. Sci Rep. 2017 May 24;7(1):2389. doi: 10.1038/s41598-017-02492-8. PubMed PMID: 28539642; PubMed Central PMCID: PMC5443777.

13: Pait IGU, Kitani S, Kurniawan YN, Asa M, Iwai T, Ikeda H, Nihira T. Identification and characterization of lbpA, an indigoidine biosynthetic gene in the γ-butyrolactone signaling system of Streptomyces lavendulae FRI-5. J Biosci Bioeng. 2017 Oct;124(4):369-375. doi: 10.1016/j.jbiosc.2017.04.020. Epub 2017 May 20. PubMed PMID: 28533156.

14: Chang MJ, Jin B, Chae JW, Yun HY, Kim ES, Lee YJ, Cho YJ, Yoon HI, Lee CT, Park KU, Song J, Lee JH, Park JS. Population pharmacokinetics of moxifloxacin, cycloserine, p-aminosalicylic acid and kanamycin for the treatment of multi-drug-resistant tuberculosis. Int J Antimicrob Agents. 2017 Jun;49(6):677-687. doi: 10.1016/j.ijantimicag.2017.01.024. Epub 2017 Apr 10. PubMed PMID: 28408267.

15: Vemula H, Ayon NJ, Burton A, Gutheil WG. Antibiotic Effects on Methicillin-Resistant Staphylococcus aureus Cytoplasmic Peptidoglycan Intermediate Levels and Evidence for Potential Metabolite Level Regulatory Loops. Antimicrob Agents Chemother. 2017 May 24;61(6). pii: e02253-16. doi: 10.1128/AAC.02253-16. Print 2017 Jun. PubMed PMID: 28320719; PubMed Central PMCID: PMC5444159.

16: Amorim Franco TM, Favrot L, Vergnolle O, Blanchard JS. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by d- and l-Cycloserine. ACS Chem Biol. 2017 May 19;12(5):1235-1244. doi: 10.1021/acschembio.7b00142. Epub 2017 Mar 16. PubMed PMID: 28272868; PubMed Central PMCID: PMC5834943.

17: Tassoni R, van der Aart LT, Ubbink M, van Wezel GP, Pannu NS. Structural and functional characterization of the alanine racemase from Streptomyces coelicolor A3(2). Biochem Biophys Res Commun. 2017 Jan 29;483(1):122-128. doi: 10.1016/j.bbrc.2016.12.183. Epub 2016 Dec 29. PubMed PMID: 28042035.

18: Wu YC, Chen CM, Kuo CJ, Lee JJ, Chen PC, Chang YC, Chen TH. Prevalence and molecular characterization of Clostridium difficile isolates from a pig slaughterhouse, pork, and humans in Taiwan. Int J Food Microbiol. 2017 Feb 2;242:37-44. doi: 10.1016/j.ijfoodmicro.2016.11.010. Epub 2016 Nov 12. PubMed PMID: 27870984.

19: Rismondo J, Bender JK, Halbedel S. Suppressor Mutations Linking gpsB with the First Committed Step of Peptidoglycan Biosynthesis in Listeria monocytogenes. J Bacteriol. 2016 Dec 13;199(1). pii: e00393-16. Print 2017 Jan 1. PubMed PMID: 27795316; PubMed Central PMCID: PMC5165104.

20: Bharkavi C, Vivek Kumar S, Ashraf Ali M, Osman H, Muthusubramanian S, Perumal S. A facile stereoselective synthesis of dispiro-indeno pyrrolidine/pyrrolothiazole-thiochroman hybrids and evaluation of their antimycobacterial, anticancer and AchE inhibitory activities. Bioorg Med Chem. 2016 Nov 15;24(22):5873-5883. doi: 10.1016/j.bmc.2016.09.044. Epub 2016 Sep 19. PubMed PMID: 27687968.